Polymyxin

描述

属性

CAS 编号 |

1406-11-7 |

|---|---|

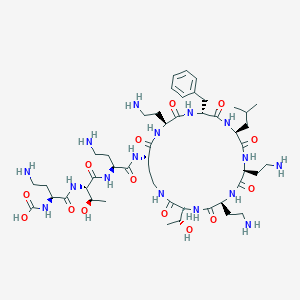

分子式 |

C48H82N16O14 |

分子量 |

1107.3 g/mol |

IUPAC 名称 |

[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid |

InChI |

InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1 |

InChI 键 |

WGRSQPZAOZIPGC-VVYZPAMCSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |

手性 SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O |

规范 SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |

其他CAS编号 |

1406-11-7 |

同义词 |

Polymyxin Polymyxin M Polymyxins |

产品来源 |

United States |

Foundational & Exploratory

The Polymyxins: A Historical and Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymyxins are a class of polypeptide antibiotics that have played a crucial, albeit cyclical, role in the fight against Gram-negative bacterial infections. First discovered in the "golden age" of antibiotics, their potent bactericidal activity was initially overshadowed by significant nephrotoxicity and neurotoxicity, leading to a decline in their use with the advent of seemingly safer alternatives. However, the relentless rise of multidrug-resistant (MDR) Gram-negative pathogens has thrust the polymyxins back into the clinical spotlight, where they now serve as a last-resort therapy for life-threatening infections. This technical guide provides an in-depth exploration of the discovery of polymyxins, their historical timeline, the key experimental methodologies that defined their early understanding, and the evolution of our knowledge regarding their mechanism of action and clinical utility.

Discovery and Initial Isolation: A Tale of Three Laboratories

The year 1947 marked the independent discovery of polymyxins by three separate research groups. Working in the United States, Benedict and Langlykke, as well as Stansly, Shepherd, and White, identified a potent antimicrobial agent produced by Bacillus polymyxa (later reclassified as Paenibacillus polymyxa).[1][2] Simultaneously, in the United Kingdom, Ainsworth, Brown, and Brownlee isolated a similar substance from Bacillus aerosporus, which they named "Aerosporin."[1] Subsequent research revealed that these were all members of the same family of antibiotics, which were then collectively named polymyxins.

Historical Timeline of Key Events

| Year | Event | Key Researchers/Institutions | Reference(s) |

| 1947 | Independent discovery of polymyxins from Bacillus polymyxa and Bacillus aerosporus. | Benedict & Langlykke; Stansly, Shepherd & White; Ainsworth, Brown & Brownlee | [1][2] |

| 1949 | Colistin (Polymyxin E) is produced. | ||

| Late 1950s | This compound B and Colistin are approved for clinical use. | [3] | |

| 1959 | Colistin becomes available for treating infectious diseases caused by Gram-negative bacteria. | ||

| 1964 | This compound B receives FDA approval for medical use in the United States. | U.S. Food and Drug Administration | [4] |

| c. 1980 | Widespread abandonment of polymyxins in most parts of the world due to concerns about nephrotoxicity and the availability of newer, "safer" antibiotics. | ||

| Recent Years | Reconsideration of polymyxins in clinical practice for use against multidrug-resistant (MDR) strains of bacteria. |

Experimental Protocols: Unraveling the Discovery

General Workflow for this compound Isolation and Purification (circa 1940s)

Caption: A generalized workflow for the isolation and purification of polymyxins in the 1940s.

Mechanism of Action: Targeting the Gram-Negative Outer Membrane

The primary mechanism of action of polymyxins involves a direct interaction with the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. This interaction is a multi-step process that ultimately leads to membrane destabilization and cell death.

Caption: The stepwise mechanism of action of polymyxins against Gram-negative bacteria.

Quantitative Data: Efficacy and Toxicity

The clinical utility of any antibiotic is determined by its efficacy against pathogens and its toxicity to the host. The following tables summarize key quantitative data for polymyxins.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound B and Colistin

| Organism | This compound B MIC (µg/mL) | Colistin (this compound E) MIC (µg/mL) | Reference(s) |

| Acinetobacter baumannii | 0.5 - 4.0 | 0.25 - 128 | [5][6] |

| Pseudomonas aeruginosa | ≤2 | ≤2 | [6] |

| Klebsiella pneumoniae | ≤2 | ≤2 | [6] |

| Escherichia coli | ≤2 | ≤2 | [6] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 3: Early Toxicity Data for Polymyxins

| This compound Type | Animal Model | LD50 (mg/kg) | Route of Administration | Reference(s) |

| This compound B | Mouse | ~5.8 | Intravenous | Historical Data |

| Colistin | Mouse | ~7.5 | Intravenous | Historical Data |

Note: Historical LD50 values can vary. These are representative figures from early studies.

The Resurgence and Future of Polymyxins

The emergence of extensively drug-resistant (XDR) and pan-drug-resistant (PDR) Gram-negative bacteria has necessitated the re-evaluation and reintroduction of polymyxins into clinical practice. This renewed interest has also spurred research into developing new this compound analogs with improved efficacy and reduced toxicity.

Development of New this compound Analogues

Caption: The logical workflow for the development of new this compound analogues.

Table 4: Efficacy and Toxicity of New this compound Analogues

| Analogue | Target Pathogens | Improvement in Efficacy (Compared to this compound B/Colistin) | Reduction in Nephrotoxicity (Preclinical Models) | Reference(s) |

| SPR206 | MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae | Potent activity against this compound-resistant strains | Significantly reduced | [7] |

| MRX-8 | MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae | Lower MICs against some resistant isolates | Reduced | [7] |

| QPX9003 | MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae | More potent than this compound B against some strains | Favorable kidney safety profile | [7] |

Conclusion

The story of the polymyxins is a compelling narrative of discovery, decline, and resurgence. From their initial isolation in 1947 to their current role as a last line of defense against multidrug-resistant superbugs, these complex lipopeptides have remained a critical component of our antimicrobial arsenal. The historical journey of polymyxins underscores the dynamic nature of infectious disease treatment and the ongoing need for innovation in drug development. As research continues to yield novel analogues with improved safety and efficacy, the this compound class of antibiotics is poised to play an even more significant role in combating the global threat of antimicrobial resistance.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. This compound: a new chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of this compound B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unmc.edu [unmc.edu]

- 5. emro.who.int [emro.who.int]

- 6. clinician.com [clinician.com]

- 7. Next-Generation this compound Class of Antibiotics: A Ray of Hope Illuminating a Dark Road - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Life's Last Defense: A Technical Guide to Polymyxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

Polymyxins, a class of non-ribosomally synthesized lipopeptide antibiotics, represent a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for the development of novel derivatives with improved therapeutic indices. This technical guide provides an in-depth exploration of the polymyxin biosynthesis pathway, detailing the genetic machinery, enzymatic processes, and regulatory networks involved. Furthermore, it presents a compilation of key experimental protocols and quantitative data to serve as a comprehensive resource for researchers in the field.

The this compound Biosynthesis Gene Cluster and its Non-Ribosomal Peptide Synthetase Machinery

Polymyxins are assembled by a sophisticated enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[1][2] This multi-enzyme system is encoded by a dedicated gene cluster, which in Paenibacillus polymyxa, the primary producer, is designated as the pmx cluster.[3] The core of this cluster comprises five key open reading frames: pmxA, pmxB, pmxC, pmxD, and pmxE.[3][4]

The genes pmxA, pmxB, and pmxE encode the three large this compound synthetases that form the assembly line for the peptide backbone.[3][5] These synthetases are modular in nature, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[2][6] The remaining two genes, pmxC and pmxD, encode an ATP-binding cassette (ABC) transporter system responsible for secreting the synthesized this compound out of the bacterial cell.[3][7]

The modular organization of the this compound NRPS is a hallmark of this biosynthetic pathway. Each module is further subdivided into specific domains that carry out distinct catalytic functions:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

-

Epimerization (E) domain: In some modules, this domain converts an L-amino acid to its D-isomer.

-

Thioesterase (TE) domain: Located at the final module, this domain is responsible for the release and cyclization of the completed polypeptide chain.

The assembly of this compound follows a sequential process, with the order of modules on the synthetases dictating the final amino acid sequence of the antibiotic.[5]

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a highly orchestrated process that begins with the initiation of the fatty acid side chain and proceeds through the sequential addition of amino acids, culminating in the cyclization and release of the mature antibiotic.

References

- 1. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa | PLOS One [journals.plos.org]

- 2. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8119371B2 - Process for the preparation of this compound B employing (PAENI) Bacillus polymyxa - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Colorimetric Detection of the Adenylation Activity in Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Polymyxin Lipopeptides: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of polymyxin lipopeptides, a class of antibiotics critical for treating multidrug-resistant Gram-negative infections. Understanding the intricate connections between the molecular architecture of polymyxins and their biological activity is paramount for the development of novel derivatives with improved efficacy and reduced toxicity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the field.

Core Structural Components and Their Role in Activity

The antibacterial efficacy and toxicity profile of polymyxins are intrinsically linked to their unique lipopeptide structure. This structure can be deconstructed into three principal domains: the N-terminal fatty acyl chain, a linear tripeptide segment, and a cyclic heptapeptide core.[1] Modifications to each of these domains have profound effects on the molecule's interaction with its primary target, the lipopolysaccharide (LPS) of the bacterial outer membrane, as well as on its potential for inducing nephrotoxicity.[2][3]

The primary mechanism of action involves an initial electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the this compound and the negatively charged phosphate groups of lipid A, a component of LPS.[2][3] This is followed by the insertion of the hydrophobic fatty acyl tail and other nonpolar residues into the bacterial membrane, leading to membrane destabilization, increased permeability, and ultimately, cell death.[3][4]

Quantitative Structure-Activity Relationship Data

Systematic modifications of the this compound scaffold have generated a wealth of quantitative data, primarily in the form of Minimum Inhibitory Concentrations (MIC) against various Gram-negative pathogens and cytotoxicity assays (CC50) against mammalian cell lines to assess potential toxicity.

Modifications of the N-Terminal Fatty Acyl Chain

The length and structure of the N-terminal fatty acyl chain are critical for antibacterial activity.[5] Shorter or excessively long chains tend to decrease efficacy, with an optimal length of eight or nine carbon atoms.[5]

| Modification/Analog | Fatty Acyl Chain | Target Organism | MIC (µg/mL) | Reference |

| This compound B1 | (S)-6-methyloctanoyl | E. coli ATCC 25922 | 0.5 - 2 | [6] |

| This compound B2 | 6-methylheptanoyl | P. aeruginosa PAO1 | 0.5 - 2 | [6] |

| Heptanoyl derivative | C7 | E. coli | Reduced activity | [5] |

| Nonanoyl derivative | C9 | E. coli | Potent activity | [5] |

| Myristoyl (C14) derivative | C14 | E. coli | Reduced activity | [5] |

| Biphenyl substituent | Biphenyl | This compound-resistant K. pneumoniae | 4 - 16 | [7] |

| Biphenyl ether substituent | Biphenyl ether | This compound-resistant A. baumannii | 8 - 32 | [7] |

Modifications of the Cyclic Peptide Core

The cyclic heptapeptide is essential for maintaining the structural conformation necessary for LPS binding and membrane insertion. Alterations within this ring, particularly at the hydrophobic motif (positions 6 and 7), can significantly impact activity.

| Modification/Analog | Position | Substitution | Target Organism | MIC (µg/mL) | Reference |

| This compound B | 6 | D-Phe | P. aeruginosa | 0.5 - 2 | [6] |

| Colistin (this compound E) | 6 | D-Leu | P. aeruginosa | 0.5 - 2 | [8] |

| Analog with D-Val at P6 | 6 | D-Val | E. coli | 1 - 4 | [9] |

| Analog with D-Ala at P7 | 7 | D-Ala | K. pneumoniae | 2 - 8 | [9] |

Amino Acid Substitutions in the Linear and Cyclic Segments

The five positively charged L-α,γ-diaminobutyric acid (Dab) residues are crucial for the initial electrostatic interaction with LPS. Reducing the number of positive charges often leads to decreased antibacterial activity but can also reduce nephrotoxicity.[10]

| Modification/Analog | Position | Substitution | Target Organism | MIC (µg/mL) | CC50 (µM, HepG2) | Reference |

| This compound B | - | - | A. baumannii | 0.25 - 1 | >100 | [11] |

| Dab-3 to D-Dab | 3 | D-Dab | E. coli | 0.5 - 2 | >300 | [6][7] |

| Dab-3 to Gly | 3 | Gly | E. coli | 0.5 - 2 | >300 | [6][7] |

| Dab-5 to Arg | 5 | Arg | E. coli | >32 | ND | [7] |

| Dab-9 to Arg | 9 | Arg | E. coli | 4 - 16 | ND | [7] |

| Ornithine at P1 | 1 | Orn | A. baumannii | >32 | ND | [11] |

ND: Not Determined

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound SAR studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials and Reagents:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound analogs (stock solutions prepared in sterile water or appropriate solvent)

-

96-well microtiter plates (polystyrene)

-

Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: a. Perform serial two-fold dilutions of the this compound analogs in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Lipopolysaccharide (LPS) Binding Assay Using a Fluorescent Probe

This protocol utilizes a fluorescently labeled this compound analog to quantify binding to LPS.[13]

Materials and Reagents:

-

HEPES buffer (5 mM, pH 7.2)

-

Purified LPS from the target Gram-negative bacterium

-

Fluorescently labeled this compound B (e.g., Dansyl-Polymyxin B)

-

Unlabeled this compound analogs

-

Fluorometer and quartz cuvettes

Procedure:

-

LPS Preparation: a. Prepare a stock solution of LPS in HEPES buffer. b. Sonicate the LPS solution to ensure homogeneity.

-

Direct Binding Assay: a. To a cuvette containing HEPES buffer and a fixed concentration of LPS, titrate increasing concentrations of the fluorescent this compound probe. b. After each addition, allow the mixture to equilibrate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths. c. Plot the change in fluorescence against the probe concentration to determine the binding affinity (Kd).

-

Competitive Binding Assay: a. To a cuvette containing HEPES buffer, a fixed concentration of LPS, and a fixed concentration of the fluorescent probe (at its Kd), titrate increasing concentrations of the unlabeled this compound analog. b. Measure the decrease in fluorescence as the unlabeled analog displaces the fluorescent probe. c. Plot the percentage of fluorescence inhibition against the concentration of the unlabeled analog to determine the inhibitory constant (Ki).

Cytotoxicity Assay Using MTT Reduction

This assay assesses the effect of this compound analogs on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.[14][15]

Materials and Reagents:

-

Mammalian kidney cell line (e.g., HK-2, human kidney proximal tubule cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the kidney cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. b. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the this compound analogs in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. c. Incubate for 24-48 hours.

-

MTT Addition: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizing a Key Logical Relationship

The following diagram illustrates the general workflow for the development and evaluation of novel this compound analogs, a crucial logical relationship in this field of research.

Caption: Workflow for the development of novel this compound analogs.

Signaling Pathways

Antibacterial Mechanism of Action

The bactericidal effect of polymyxins is a multi-step process initiated by the interaction with the outer membrane of Gram-negative bacteria.

Caption: this compound's antibacterial mechanism of action.

This compound-Induced Nephrotoxicity Pathway

The dose-limiting toxicity of polymyxins is primarily nephrotoxicity, which involves a complex cascade of events within renal proximal tubular cells.[16][17]

Caption: Signaling pathway of this compound-induced nephrotoxicity.

References

- 1. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Antibiotic this compound arranges lipopolysaccharide into crystalline structures to solidify the bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure—Activity Relationships of this compound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on this compound B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. emro.who.int [emro.who.int]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Noncytotoxic this compound derivatives enhance antibiotic action against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Colistin and this compound B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of a new fluorescent probe for measuring this compound-lipopolysaccharide binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of this compound-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interaction of Polymyxin with the Bacterial Outer Membrane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxins, a class of cationic lipopeptide antibiotics, have re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Their potent bactericidal activity is primarily initiated at the outer membrane, a complex and formidable barrier unique to this class of pathogens. A thorough understanding of the molecular interactions between polymyxins and the bacterial outer membrane is paramount for the development of new antimicrobial strategies and for optimizing the use of these critical drugs. This technical guide provides a detailed overview of the core mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the intricate molecular pathways involved in this crucial antibiotic-bacterium interaction.

Core Mechanism of Action: A Multi-Step Assault on the Outer Membrane

The bactericidal action of polymyxins against Gram-negative bacteria is a rapid, multi-step process that begins with the disruption of the outer membrane. This process can be broadly categorized into three key phases: electrostatic attraction and binding to lipopolysaccharide (LPS), displacement of divalent cations, and subsequent membrane destabilization and permeabilization.

Initial Electrostatic Interaction with Lipopolysaccharide (LPS)

The outer leaflet of the Gram-negative outer membrane is predominantly composed of lipopolysaccharide (LPS), a large and complex molecule that is essential for maintaining the structural integrity of the bacterium. The lipid A portion of LPS contains negatively charged phosphate groups, creating a net anionic surface. Polymyxins, being polycationic peptides, are electrostatically drawn to this negatively charged surface[1][2][3][4]. This initial binding is a critical first step and is primarily mediated by the electrostatic attraction between the positively charged diaminobutyric acid (Dab) residues of the polymyxin molecule and the phosphate groups of lipid A[1][5][6].

Displacement of Divalent Cations

The stability of the outer membrane is heavily reliant on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form ionic bridges between adjacent LPS molecules, thereby stabilizing the membrane structure[2][3][6][7][8]. Upon binding to LPS, polymyxins competitively displace these essential divalent cations[3][5][6][7][8]. This displacement disrupts the cross-linking of LPS molecules, leading to a significant weakening of the outer membrane's structural integrity[7][8]. The ability of polymyxins to disrupt this cation-dependent stability is a key element of their mechanism. Low concentrations of extracellular Mg²⁺ have been shown to increase bacterial susceptibility to polymyxins, highlighting the importance of this interaction[9][10].

The "Self-Promoted Uptake" and Membrane Permeabilization

The displacement of divalent cations and the subsequent localized disruption of the LPS leaflet create transient "cracks" or pores in the outer membrane. This localized increase in permeability allows the this compound molecules to penetrate the outer membrane and access the periplasmic space. This process is often referred to as "self-promoted uptake," where the initial interaction of this compound facilitates its own translocation across the outer membrane barrier[1].

Once across the outer membrane, polymyxins can interact with the inner phospholipid membrane, leading to further disruption, leakage of intracellular contents, and ultimately, cell death[3][4]. The hydrophobic fatty acyl tail of the this compound molecule is thought to play a crucial role in disrupting the hydrophobic core of the bacterial membranes[5].

Visualization of this compound's Mechanism of Action

The following diagram illustrates the sequential steps of this compound's interaction with the bacterial outer membrane.

Caption: A flowchart illustrating the mechanism of this compound interaction with the bacterial outer membrane.

Quantitative Data on this compound-LPS Interaction

The affinity of polymyxins for LPS and the concentrations required for membrane disruption are critical parameters for understanding their potency. The following tables summarize key quantitative data from various studies.

Table 1: this compound B Binding Affinity (Kd) for LPS from Different Bacterial Species

| Bacterial Species | LPS Chemotype | Method | Binding Affinity (Kd) (µM) | Reference(s) |

| Escherichia coli O26:B6 | Smooth | Fluorescence Displacement | 0.14 ± 0.01 | [11] |

| Salmonella enterica | Rough | Fluorescence Displacement | 0.95 | [11] |

| Klebsiella pneumoniae | Smooth | Fluorescence Displacement | 6.2 | [11] |

| Pseudomonas aeruginosa | Smooth | Fluorescence Displacement | 7.2 | [11] |

| Klebsiella pneumoniae B5055 | Smooth | Isothermal Titration Calorimetry | 0.20 ± 0.03 (Site 1) | [5] |

| 1.8 ± 0.2 (Site 2) | [5] |

Table 2: this compound Concentrations for Outer Membrane Permeabilization

| Bacterial Species | This compound Type | Assay | Effective Concentration (µg/mL) | Reference(s) |

| Escherichia coli | This compound B | NPN Uptake | 0.1 - 6.4 | [2] |

| Pseudomonas aeruginosa | This compound B | NPN Uptake | ~1 - 10 | [12] |

| Acinetobacter baumannii | This compound B | NPN Uptake | ~1 - 10 | [12] |

Table 3: Effect of Divalent Cations on this compound Activity

| Bacterial Species | Divalent Cation | Effect on this compound B MIC | Observation | Reference(s) |

| Pseudomonas aeruginosa | Mg²⁺, Ca²⁺ | Increased MIC | Addition of cations to media increases the MIC of this compound B. | [13] |

| Salmonella typhimurium | Mg²⁺ | Increased Resistance | Growth in low Mg²⁺ concentrations induces resistance mechanisms. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide overviews of key experimental protocols used to study this compound-outer membrane interactions.

Isothermal Titration Calorimetry (ITC) for Measuring this compound-LPS Binding

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of this compound is titrated into a solution of LPS in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and the resulting data is fit to a binding model to determine the thermodynamic parameters.

Detailed Methodology:

-

Sample Preparation:

-

Prepare LPS solutions (e.g., 0.125 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0)[5]. LPS should be properly solubilized, which may require sonication or heating.

-

Prepare a concentrated solution of this compound (e.g., 3 mM) in the same buffer[5].

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 37 °C)[5].

-

Load the LPS solution into the sample cell and the this compound solution into the injection syringe.

-

Equilibrate the system until a stable baseline is achieved.

-

-

Titration:

-

Perform a series of small injections (e.g., 3 µL) of the this compound solution into the LPS solution at regular intervals (e.g., 150 seconds)[5].

-

Record the heat change after each injection.

-

Perform control titrations (this compound into buffer and buffer into LPS) to account for heats of dilution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to LPS.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or two-site binding model) to determine Kd, n, ΔH, and ΔS[5].

-

Dansyl-Polymyxin Displacement Assay for Assessing Binding Affinity

This fluorescence-based assay provides a relative measure of the binding affinity of a compound for LPS by competing with a fluorescently labeled this compound derivative, dansyl-polymyxin B (DPX).

Principle: DPX exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic regions of LPS. A test compound that also binds to LPS will displace DPX, leading to a decrease in fluorescence.

Detailed Methodology:

-

Reagent Preparation:

-

Synthesize or obtain dansyl-polymyxin B. A common method involves reacting this compound B sulfate with dansyl chloride[14][15].

-

Prepare a stock solution of DPX in a suitable buffer (e.g., 5 mM HEPES, pH 7.0)[16].

-

Prepare solutions of purified LPS from the desired bacterial strain in the same buffer[16].

-

Prepare a series of dilutions of the unlabeled this compound or test compound.

-

-

Assay Procedure:

-

In a fluorometer cuvette, add the LPS solution and a fixed concentration of DPX.

-

Measure the initial fluorescence (excitation ~340 nm, emission ~485 nm)[16].

-

Add increasing concentrations of the unlabeled this compound or test compound to the cuvette.

-

Measure the decrease in fluorescence after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

Plot the percentage of fluorescence quenching against the concentration of the competitor.

-

Determine the IC₅₀ value, which is the concentration of the competitor required to displace 50% of the bound DPX.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which provides a measure of the binding affinity of the test compound.

-

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

The NPN uptake assay is a widely used method to assess the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.

Principle: NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in its fluorescence.

Detailed Methodology:

-

Bacterial Cell Preparation:

-

Assay Procedure:

-

Add the bacterial cell suspension to a fluorometer cuvette.

-

Add NPN to a final concentration of 10 µM[2].

-

Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm)[2][18].

-

Add the this compound or test compound at the desired concentration and immediately begin recording the fluorescence intensity over time until it plateaus.

-

-

Data Analysis:

-

The increase in fluorescence intensity is directly proportional to the extent of outer membrane permeabilization.

-

The results can be expressed as the rate of NPN uptake or the maximum fluorescence intensity reached.

-

A positive control, such as a high concentration of this compound B, is often used to determine the maximum level of permeabilization[19].

-

Signaling Pathways for this compound Resistance

Bacteria have evolved sophisticated mechanisms to resist the action of polymyxins, primarily through modifications of the LPS structure that reduce the net negative charge of the outer membrane. These modifications are often regulated by two-component signal transduction systems, such as PhoP-PhoQ and PmrA-PmrB.

Caption: Signaling pathways leading to LPS modification and this compound resistance in Gram-negative bacteria.

Conclusion

The interaction of polymyxins with the bacterial outer membrane is a complex and dynamic process that is fundamental to their antibacterial activity. This guide has provided a detailed examination of the molecular mechanisms, supported by quantitative data and established experimental protocols. A deeper understanding of these interactions is not only crucial for the effective clinical use of polymyxins but also for the rational design of novel antimicrobial agents that can overcome existing and emerging resistance mechanisms. The continued exploration of this intricate molecular battleground will be essential in the ongoing fight against multidrug-resistant Gram-negative pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 3. Widespread fungal–bacterial competition for magnesium lowers bacterial susceptibility to this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Titration calorimetric studies to elucidate the specificity of the interactions of this compound B with lipopolysaccharides and lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of this compound resistance and adaptation to low-Mg2+ environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of this compound-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Outer Membrane Interaction Kinetics of New this compound B Analogs in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Calcium and Magnesium Ions on the Susceptibility of Pseudomonas Species to Tetracycline, Gentamicin this compound B, and Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Dansyl-Polymyxin - Hancock Lab [cmdr.ubc.ca]

- 15. Dansyl-Polymyxin Synthesis - Hancock Lab [cmdr.ubc.ca]

- 16. Design, synthesis and evaluation of a new fluorescent probe for measuring this compound-lipopolysaccharide binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

The Next Generation of Polymyxins: A Technical Guide to Novel Variants and Derivatives in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria has led to the resurgence of polymyxins as a last-resort therapeutic option. However, the clinical utility of legacy polymyxins, such as polymyxin B and colistin, is hampered by significant nephrotoxicity. This has spurred intensive research into the development of novel this compound variants and derivatives with improved therapeutic indices. This technical guide provides an in-depth overview of the core advancements in this field, focusing on the structure-activity relationships, in vitro and in vivo efficacy, and safety profiles of promising new candidates. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support ongoing research and development efforts.

Introduction: The Imperative for New Polymyxins

Polymyxins are a class of cationic lipopeptide antibiotics discovered in the 1940s that exhibit potent bactericidal activity against a broad range of Gram-negative bacteria.[1][2] Their primary mechanism of action involves the electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane, leading to membrane destabilization and subsequent cell death.[3][4] Despite their efficacy, dose-limiting nephrotoxicity and, to a lesser extent, neurotoxicity have historically restricted their systemic use.[2] With the growing crisis of antimicrobial resistance, there is an urgent need for safer and more effective this compound-class antibiotics.

Key this compound Variants and Novel Derivatives in Research

Significant efforts in medicinal chemistry have led to the development of several promising novel this compound derivatives. These can be broadly categorized based on their strategic modifications, which include alterations to the fatty acyl tail, the peptide core, and the number of cationic charges. Key examples that have progressed to preclinical and, in some cases, clinical development include SPR206, QPX9003, and MRX-8. Another important area of research involves this compound potentiators, such as SPR741, which permeabilize the outer membrane to enhance the activity of other antibiotics.

Structure-Activity Relationships

The antibacterial activity and toxicity of polymyxins are intricately linked to their chemical structure. Key structural components influencing their biological properties include:

-

The Fatty Acyl Tail: The length and composition of this hydrophobic tail are crucial for insertion into the bacterial outer membrane and subsequent disruption. Modifications to the fatty acyl group are a primary strategy for reducing toxicity while maintaining antibacterial efficacy.

-

The Heptapeptide Ring: This cyclic core is essential for binding to LPS. Amino acid substitutions within the ring can modulate the spectrum of activity and reduce toxicity.

-

The Linear Tripeptide Segment: This segment connects the fatty acyl tail to the cyclic core. Modifications in this region, particularly of the diaminobutyric acid (Dab) residues, can impact the overall charge and, consequently, both efficacy and toxicity.

Quantitative Data on Novel this compound Derivatives

The following tables summarize the in vitro activity and cytotoxicity of key novel this compound derivatives compared to this compound B and colistin.

Table 1: In Vitro Activity (MIC µg/mL) of Novel this compound Derivatives against Gram-Negative Pathogens

| Compound | Organism | MIC₅₀ | MIC₉₀ | Reference(s) |

| SPR206 | Acinetobacter baumannii | 0.12 | 0.5 | [5][6] |

| Pseudomonas aeruginosa | 0.25 | 0.5 | [3][6] | |

| Enterobacterales | 0.06 | 0.25-0.5 | [1][3] | |

| QPX9003 | Acinetobacter baumannii (CRAB) | 0.125 | 1 | [7] |

| Pseudomonas aeruginosa | 0.25 | 0.25 | [7] | |

| Enterobacterales (CRE) | 0.06 | 16 | [7] | |

| MRX-8 | Acinetobacter baumannii | 0.5 | 1 | [4][8] |

| Pseudomonas aeruginosa | 0.5 | 1 | [4][8] | |

| Enterobacterales | 0.12 | 0.25 | [4][8] | |

| NAB739 | Escherichia coli | - | 2 | [9][10] |

| Klebsiella pneumoniae | - | 2 | [9][10] | |

| Acinetobacter spp. | - | 8 | [9][10] | |

| Pseudomonas aeruginosa | - | 16 | [9][10] | |

| This compound B | Acinetobacter baumannii | 0.5 | 1-2 | [4][8] |

| Pseudomonas aeruginosa | 1 | 2 | [4][8] | |

| Enterobacterales | 0.25 | 0.5-1 | [4][8] | |

| Colistin | Acinetobacter baumannii | 0.5 | 1-4 | [5][7] |

| Pseudomonas aeruginosa | 1 | 1-2 | [7] | |

| Enterobacterales | 0.25 | 0.5-1 | [6] |

CRAB: Carbapenem-Resistant Acinetobacter baumannii; CRE: Carbapenem-Resistant Enterobacterales

Table 2: In Vitro Cytotoxicity of Novel this compound Derivatives in Human Kidney Cells

| Compound | Cell Line | Cytotoxicity Metric | Value (µM) | Reference(s) |

| SPR206 | HK-2 | IC₅₀ | >256 | [7] |

| QPX9003 | HK-2 | IC₅₀ | >256 | [11] |

| NAB739 | LLC-PK1 | Necrosis (>85%) | ~0.128 mM | [12][13] |

| This compound B | HK-2 | IC₅₀ | 100-200 | [7] |

| LLC-PK1 | Necrosis (>85%) | 0.016 mM | [12][13] |

HK-2 and LLC-PK1 are human and porcine kidney proximal tubule cell lines, respectively.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance

Polymyxins exert their bactericidal effect through a multi-step process initiated by binding to LPS. Resistance to polymyxins primarily arises from modifications to the lipid A component of LPS, which reduces the net negative charge and thereby weakens the electrostatic attraction for the cationic this compound molecule.

Caption: this compound mechanism of action and primary resistance pathway.

Workflow for Lead Optimization of Novel this compound Derivatives

The development of new this compound analogs with improved therapeutic properties typically follows an iterative lead optimization process. This workflow integrates chemical synthesis, microbiological evaluation, and safety assessment to identify promising candidates.

Caption: Iterative workflow for the lead optimization of this compound derivatives.

Detailed Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[14]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (polystyrene, U-bottom)

-

This compound derivative stock solution (in a suitable solvent, e.g., water or DMSO)

-

Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

-

Sterile diluents (e.g., saline)

-

Multichannel pipette

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in CAMHB in the microtiter plate. The final volume in each well should be 50 µL, and concentrations should typically range from 0.06 to 64 µg/mL.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile diluent to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Using a multichannel pipette, inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability and cytotoxicity.[15][16][17]

Materials:

-

Human kidney proximal tubule epithelial cells (e.g., HK-2 or RPTEC/TERT1)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound derivative solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound derivative. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the absorbance of the untreated control cells. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.

Neutropenic Murine Thigh Infection Model

This in vivo model is widely used to assess the efficacy of antimicrobial agents.[18][19][20]

Materials:

-

Female ICR or Swiss Webster mice (typically 20-25 g)

-

Cyclophosphamide for inducing neutropenia

-

Bacterial strain of interest

-

This compound derivative for injection (formulated in a suitable vehicle)

-

Sterile saline and anesthesia

-

Tissue homogenizer

Procedure:

-

Induce neutropenia in the mice by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

On the day of the experiment, prepare a bacterial inoculum of the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

-

Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind leg.

-

At a specified time post-infection (e.g., 2 hours), begin treatment with the this compound derivative, administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). Different dosing regimens can be tested.

-

At the end of the treatment period (typically 24 hours), euthanize the mice.

-

Aseptically remove the infected thigh, homogenize it in a known volume of sterile saline.

-

Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

-

Efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Conclusion and Future Directions

The development of novel this compound derivatives represents a critical frontier in the fight against MDR Gram-negative infections. Compounds such as SPR206, QPX9003, and MRX-8 demonstrate the potential to uncouple the potent antibacterial activity of the this compound scaffold from its dose-limiting nephrotoxicity. The continued application of rational drug design, guided by a deep understanding of structure-activity and structure-toxicity relationships, will be paramount. Future research should focus on further optimizing the therapeutic index, expanding the spectrum of activity to include this compound-resistant strains, and exploring novel combination therapies. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing this vital area of antibiotic discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Recent Advances in the Development of this compound Antibiotics: 2010–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Nephrotoxicity of this compound MRX-8 in Rats: A Novel Agent against Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of this compound B-Induced Nephrotoxicity: Implications for Dosing Regimen Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A synthetic lipopeptide targeting top-priority multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new strategy for total solid-phase synthesis of polymyxins | CoLab [colab.ws]

- 13. Polymyxins and Their Potential Next Generation as Therapeutic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 15. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uh-ir.tdl.org [uh-ir.tdl.org]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Noncytotoxic this compound derivatives enhance antibiotic action against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of a Fortress: A Technical Guide to the Mechanism of Action of Polymyxins Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health.[1][2] In an era of a diminishing antibiotic pipeline, the polymyxin class of antibiotics, including this compound B and colistin, have re-emerged as a last-resort treatment for infections caused by these resilient pathogens.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms by which polymyxins exert their bactericidal effects against Gram-negative bacteria. We will delve into the critical interactions with the bacterial outer membrane, the subsequent membrane destabilization, and the downstream cellular consequences, supported by quantitative data and detailed experimental methodologies.

The Core Mechanism: A Multi-Step Assault on the Bacterial Envelope

The primary mechanism of action of polymyxins is the targeted disruption of the Gram-negative bacterial membrane, a process that can be dissected into several key stages.[2][4]

Initial Electrostatic Attraction and Binding to Lipopolysaccharide (LPS)

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS) in its outer leaflet.[3][4][5] The lipid A component of LPS contains negatively charged phosphate groups, creating an overall anionic surface.[1][6] Polymyxins are cationic polypeptides, possessing positively charged α,γ-diaminobutyric acid (Dab) residues.[1][6] This charge difference facilitates a strong electrostatic interaction, drawing the this compound molecule to the bacterial surface.[1][2][3]

Displacement of Divalent Cations and Outer Membrane Destabilization

The integrity of the LPS layer is stabilized by divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which form ionic bridges between the negatively charged phosphate groups of adjacent LPS molecules.[1][6] Polymyxins competitively displace these essential cations from their binding sites on lipid A.[1][4][6] This displacement disrupts the tight packing of the LPS molecules, leading to a localized disorganization and increased permeability of the outer membrane.[1][6] This process is often referred to as a "self-promoted uptake" mechanism, where the initial binding of this compound facilitates its own translocation across the outer membrane.[1][7]

Inner Membrane Permeabilization and Cellular Leakage

Following its transit across the compromised outer membrane, this compound interacts with the inner cytoplasmic membrane.[1][3] The antibiotic is thought to insert its hydrophobic fatty acyl tail into the phospholipid bilayer of the inner membrane, further disrupting its structure.[1] This leads to a loss of membrane integrity, resulting in the leakage of essential intracellular contents, such as ions and metabolites, which ultimately leads to bacterial cell death.[1][6]

Alternative and Secondary Mechanisms of Action

While membrane disruption is the principal mechanism, evidence suggests that polymyxins may also exert their effects through other pathways:

-

Inhibition of Respiratory Enzymes: Polymyxins have been shown to inhibit the activity of type II NADH-quinone oxidoreductases, which are vital respiratory enzymes located in the bacterial inner membrane.[1][6]

-

Endotoxin Neutralization: By binding to the lipid A portion of LPS, polymyxins can neutralize the endotoxic effects of LPS released during bacterial lysis, which can mitigate the host's inflammatory response.[1][4][6]

-

Effects on Cell Division: At sublethal concentrations, polymyxins have been observed to interfere with cell division processes in some bacteria.[2]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the interaction and activity of polymyxins against Gram-negative bacteria.

| Parameter | Organism | Value | Reference |

| MIC Breakpoints (this compound B/Colistin) | |||

| Enterobacteriaceae | ≤ 2 mg/L (Susceptible) | [1] | |

| Pseudomonas aeruginosa | ≤ 2 mg/L (Susceptible) | [1] | |

| Acinetobacter baumannii | ≤ 2 mg/L (Susceptible) | [1] | |

| Binding Energetics (this compound B to AGP) | |||

| Human α-1-acid glycoprotein (AGP) | Endothermic Reaction | [8] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Experimental Protocols

A variety of biophysical and microbiological techniques are employed to investigate the mechanism of action of polymyxins. Below are outlines of key experimental protocols.

Membrane Permeabilization Assay using Fluorescence Dequenching

This assay measures the ability of this compound to induce leakage from lipid vesicles, mimicking the bacterial membrane.

-

Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared from a mixture of phospholipids (e.g., POPC/POPG) encapsulating a high concentration of a fluorescent dye, such as calcein. At this high concentration, the fluorescence is self-quenched.

-

Assay Procedure: The SUVs are suspended in a buffer solution. This compound is added at various concentrations.

-

Data Acquisition: The fluorescence intensity is monitored over time using a spectrofluorometer. If this compound disrupts the vesicle membrane, the encapsulated dye is released into the surrounding buffer, leading to a dilution and a subsequent increase in fluorescence (dequenching).

-

Analysis: The rate and extent of fluorescence increase are proportional to the membrane permeabilizing activity of the this compound.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of this compound binding to its target, such as LPS or lipid vesicles.

-

Sample Preparation: The target molecule (e.g., purified LPS) is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

Titration: Small aliquots of the this compound solution are injected into the sample cell at regular intervals.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Time-Kill Assays

This microbiological assay determines the rate and extent of bacterial killing by an antibiotic.

-

Bacterial Culture: A logarithmic phase culture of the test bacterium is prepared.

-

Antibiotic Exposure: The bacterial culture is incubated with various concentrations of this compound (e.g., 1x, 4x, 10x MIC).

-

Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the colony-forming units (CFUs) after incubation.

-

Analysis: The results are plotted as log CFU/mL versus time to visualize the killing kinetics.

Visualizing the Mechanism and Workflows

This compound Mechanism of Action

References

- 1. mdpi.com [mdpi.com]

- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. contagionlive.com [contagionlive.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Polymyxins slow down lateral diffusion of proteins and lipopolysaccharide in the E. coli outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships for the binding of polymyxins with human α-1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Polymyxin E (Colistin) vs. Polymyxin B: A Structural and Functional Comparison for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of Polymyxin E (colistin) and this compound B, two critically important last-resort antibiotics against multidrug-resistant Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structural nuances, mechanisms of action, and key differences in activity and toxicity, supported by quantitative data and experimental methodologies.

Core Structural Differences and Physicochemical Properties

This compound E and this compound B are cyclic lipopeptide antibiotics that share a common structural scaffold, consisting of a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acid tail. Both are not single molecules but rather a complex of closely related polypeptides. The primary distinction between the two lies in the amino acid at position 6 of the peptide ring. This compound E contains a D-leucine residue, whereas this compound B incorporates a D-phenylalanine at this position.[1][2] This seemingly minor substitution has significant implications for their physicochemical properties and biological activity.

Furthermore, commercial preparations of both polymyxins are mixtures of different lipopeptide components, primarily differing in the fatty acid moiety. For instance, this compound B is mainly composed of this compound B1 and B2, which have 6-methyloctanoic acid and 6-methylheptanoic acid, respectively. Similarly, Colistin is a mixture of Colistin A and B, which also differ in their fatty acid chains.

| Property | This compound E (Colistin) | This compound B | Reference |

| Amino Acid at Position 6 | D-Leucine | D-Phenylalanine | [1][2] |

| Primary Components | Colistin A and Colistin B | This compound B1 and this compound B2 | [1] |

| Administration Form | Inactive prodrug (Colistimethate Sodium - CMS) | Active form (this compound B sulfate) | [3] |

| In Vivo Conversion | Required | Not required | [3] |

Mechanism of Action and Resistance

The primary mechanism of action for both this compound E and B is the disruption of the bacterial cell membrane. The cationic nature of the this compound molecule, due to the presence of multiple diaminobutyric acid (Dab) residues, facilitates an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased permeability of the outer membrane. Subsequently, the hydrophobic fatty acid tail inserts into the membrane, causing further destabilization and eventual cell lysis.

Resistance to polymyxins primarily arises from modifications to the lipid A portion of LPS, which reduces the net negative charge and thereby weakens the binding affinity of the polymyxins. This process is often mediated by two-component regulatory systems, such as PhoP/PhoQ and PmrA/PmrB. Activation of these systems leads to the addition of positively charged moieties, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A, effectively repelling the cationic this compound molecules.

Mechanism of action of Polymyxins.

This compound resistance signaling pathway.

Comparative In Vitro Activity

Numerous studies have compared the in vitro activity of this compound E and this compound B against a range of Gram-negative pathogens. While both exhibit potent activity, some studies suggest that this compound B may have lower Minimum Inhibitory Concentrations (MICs) against certain key multidrug-resistant organisms.[4][5]

| Organism | This compound E (Colistin) MIC Range (µg/mL) | This compound B MIC Range (µg/mL) | MIC₅₀ (µg/mL) - Colistin | MIC₅₀ (µg/mL) - this compound B | MIC₉₀ (µg/mL) - Colistin | MIC₉₀ (µg/mL) - this compound B | Reference |

| Pseudomonas aeruginosa | 0.25 - >128 | 0.12 - >128 | 1 | 1 | 2 | 2 | [6] |

| Acinetobacter baumannii | 0.12 - >128 | 0.06 - >128 | 0.5 | 0.5 | 2 | 2 | [6][7] |

| Klebsiella pneumoniae | 0.12 - >128 | 0.06 - >128 | 0.5 | 1 | 8 | 4 | [7] |

| Escherichia coli | 0.12 - 64 | 0.06 - 64 | 0.5 | 0.5 | 1 | 1 | [8] |

Comparative Nephrotoxicity

A significant limiting factor in the clinical use of polymyxins is their potential for nephrotoxicity. Several comparative studies have indicated that this compound E (administered as colistimethate sodium) is associated with a higher incidence of acute kidney injury compared to this compound B. This difference is thought to be related to the pharmacokinetic properties of the two drugs, particularly the high renal clearance of the colistimethate prodrug, leading to greater drug accumulation in the kidneys.

| Study | This compound E (Colistin) Group | This compound B Group | Key Findings |

| Phe et al. (2014) | n=121 | n=104 | Higher prevalence of nephrotoxicity with colistimethate (33.9%) vs. This compound B (23.1%). In a matched analysis, the difference was more pronounced (55.3% vs. 21.1%). |

| Aggarwal et al. (2018) | n=61 | n=51 | Significantly higher incidence of nephrotoxicity in the colistin group (39.3%) compared to the this compound B group (11.8%). |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of polymyxins against Gram-negative bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC determination.

Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound to be tested. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial inoculum. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Assessment of Nephrotoxicity in an Animal Model (Rat)

This protocol provides a general framework for assessing this compound-induced nephrotoxicity in a rat model.

Methodology:

-

Animal Acclimatization and Grouping: Acclimate male Sprague-Dawley or Wistar rats for a minimum of one week. Randomly assign animals to control (vehicle) and treatment (this compound E or B) groups.

-

Drug Administration: Administer the this compound or vehicle via a clinically relevant route (e.g., subcutaneous or intravenous injection) at predetermined doses and frequencies for a specified duration (e.g., 7 days).

-

Sample Collection: Collect blood samples at baseline and at regular intervals during the study for measurement of serum creatinine and blood urea nitrogen (BUN). Collect urine for urinalysis and measurement of kidney injury biomarkers (e.g., KIM-1, NGAL).

-

Histopathological Analysis: At the end of the study, euthanize the animals and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin. Section the kidneys and stain with hematoxylin and eosin (H&E) for microscopic examination of renal tubular injury.

-

Data Analysis: Compare the biochemical and histopathological findings between the treatment and control groups to assess the degree of nephrotoxicity.

Conclusion

While this compound E and this compound B are structurally very similar, the single amino acid difference at position 6, coupled with differences in their commercial formulations and resulting pharmacokinetics, leads to notable variations in their biological profiles. This compound B generally exhibits comparable or slightly better in vitro activity against key Gram-negative pathogens and, importantly, appears to have a more favorable renal safety profile than colistin. These differences are critical considerations for drug development professionals working on novel this compound derivatives or formulating new therapeutic strategies to combat multidrug-resistant infections. A thorough understanding of these nuances is essential for the rational design of future antibiotics with improved efficacy and reduced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. clinician.com [clinician.com]

- 3. contagionlive.com [contagionlive.com]

- 4. Comparison of antibacterial activities of this compound B and colistin against multidrug resistant Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for this compound B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jidc.org [jidc.org]

- 8. jmilabs.com [jmilabs.com]

The Genetic Architecture of Polymyxin Production in Paenibacillus polymyxa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxins are a class of non-ribosomally synthesized lipopeptide antibiotics that serve as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. The primary producer of these critical antibiotics is the soil bacterium Paenibacillus polymyxa. Understanding the genetic basis of polymyxin biosynthesis is paramount for endeavors in strain improvement, yield optimization, and the bioengineering of novel this compound derivatives with improved therapeutic profiles. This technical guide provides an in-depth exploration of the this compound synthetase (pmx) gene cluster in P. polymyxa, detailing the functions of its constituent genes, the regulatory networks that govern its expression, and the experimental methodologies employed to elucidate its function.

The this compound Biosynthetic Gene Cluster (pmx)

The genetic blueprint for this compound production in Paenibacillus polymyxa is encoded within a large, 40.6-kb gene cluster designated pmx.[1][2][3] This cluster is comprised of five key open reading frames (ORFs): pmxA, pmxB, pmxC, pmxD, and pmxE.[1][2] The organization of this gene cluster is conserved across different this compound-producing strains of P. polymyxa.[4][5]

Gene Organization and Function

The pmx gene cluster is organized into functional units responsible for peptide synthesis and transport.

-

Non-Ribosomal Peptide Synthetases (NRPS): The core of the biosynthetic machinery is formed by three large NRPS enzymes encoded by pmxE, pmxA, and pmxB.[1][6][7] These enzymes are modular, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The order of modules on the NRPS enzymes dictates the final amino acid sequence of the this compound molecule.[8]

-

pmxE : Encodes the first five modules of the this compound synthetase, responsible for incorporating the initial five amino acids.[8][9]

-

pmxA : Encodes the subsequent four modules of the synthetase.[8][9]

-

pmxB : Encodes the final module, which includes a thioesterase (TE) domain responsible for cyclizing and releasing the completed peptide chain.[9]

-

-

ABC Transporters: The genes pmxC and pmxD encode proteins that resemble components of an ATP-binding cassette (ABC) transporter system.[1][2][6] These proteins are predicted to be responsible for the secretion of the synthesized this compound out of the bacterial cell.[7]

The genetic arrangement of the pmx cluster is depicted in the following diagram.

The Biosynthesis Pathway: A Non-Ribosomal Assembly Line

Polymyxins are assembled on the large PmxE-PmxA-PmxB multienzyme complex through a non-ribosomal peptide synthesis mechanism. This process involves a series of domains within each module that perform specific functions. The typical domains include Adenylation (A), Thiolation (T), Condensation (C), and in some cases, Epimerization (E) domains.[5]

-

Initiation: The process begins with the loading of a fatty acid onto the first module of PmxE.

-

Elongation: The A-domain of each module selects and activates its specific amino acid substrate (e.g., L-2,4-diaminobutyric acid (Dab), L-Threonine, L-Leucine, or D-Leucine) as an aminoacyl adenylate. The activated amino acid is then transferred to the T-domain.

-

Peptide Bond Formation: The C-domain catalyzes the formation of a peptide bond between the amino acid on the current module's T-domain and the growing peptide chain attached to the T-domain of the previous module.

-

Translocation: The elongated peptide chain is then transferred to the T-domain of the current module.

-

Termination: After the tenth amino acid is added by the PmxB module, the thioesterase (TE) domain hydrolyzes the peptide from the T-domain, simultaneously catalyzing the cyclization of the peptide to form the mature this compound molecule.

Regulation of this compound Production

The expression of the pmx gene cluster is tightly controlled by a network of global regulatory proteins, ensuring that antibiotic production occurs at the appropriate growth phase. Key players in this regulatory network include Spo0A, AbrB, and Abh.

-

Spo0A: This master regulator of sporulation and stationary phase processes acts as a positive regulator of this compound synthesis.[7][9][10] It directly binds to the promoter regions of abh and abrB3 to modulate their expression.[10]

-

AbrB: This transition state regulator typically functions as a repressor of stationary phase genes. In P. polymyxa, AbrB negatively regulates this compound biosynthesis, likely by directly binding to the promoter region of the pmx operon.[11] The expression of abrB is, in turn, negatively controlled by Spo0A.[11]

-

Abh and AbrB3: These are AbrB-like proteins that also act as negative regulators of this compound production.[7][10] Their overexpression leads to a significant decrease in this compound synthesis.[6] There is a complex interplay where Spo0A activates abh expression, while AbrB3 inhibits abh transcription.[10]

Additionally, the availability of precursor amino acids can influence the expression of biosynthesis genes. For instance, the addition of L-Dab has been shown to repress the expression of pmxA and pmxE.[10]

Quantitative Data on this compound Production

Genetic manipulation of the pmx cluster and its regulatory genes has provided quantitative insights into their roles in this compound production.

| Strain/Condition | Genetic Modification | Relative this compound Production (%) | Reference |

| P. polymyxa Wild-Type | None | 100 | [12] |

| P. polymyxa ΔpmxE | Deletion of pmxE synthetase gene | 0 (Production abolished) | [1][2][12] |

| P. polymyxa ΔpmxC | Deletion of one ABC transporter gene | Reduced | [12] |

| P. polymyxa ΔpmxD | Deletion of one ABC transporter gene | Reduced | [12] |

| P. polymyxa ΔpmxCΔpmxD | Deletion of both ABC transporter genes | Reduced | [12] |

| P. polymyxa Δabh | Deletion of negative regulator abh | Increased | [6][7] |

| P. polymyxa (abh overexpression) | Overexpression of negative regulator abh | Significantly Decreased | [6] |

| P. polymyxa (abrB3 overexpression) | Overexpression of negative regulator abrB3 | Significantly Decreased | [6] |

| B. subtilis (heterologous host) | Integration of pmx cluster | Production achieved (requires L-Dab supplementation) | [1][13] |

Experimental Protocols

Investigating the genetic basis of this compound production requires a suite of molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Knockout in P. polymyxa via Homologous Recombination

This protocol describes a general workflow for targeted gene deletion using a suicide or temperature-sensitive plasmid.

5.1.1. Construction of the Knockout Vector

-